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molecular formula C17H15ClN2O2 B574103 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one CAS No. 187591-86-2

2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one

Cat. No. B574103
M. Wt: 314.769
InChI Key: HOXUGHDDNZEASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05889027

Procedure details

Solid sodium hydroxide(180 mg, 4.50 mmol) was dissolved in a small amount of water and then added to methylene chloride (8.6 ml) containing 2-(o-chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-amino-2,3-dihydrofuran(400 mg, 1.3 mmol). Tetrabutylammonium bromide (50.0 mg, 1.37 mmol) was added and then a mixture containing dimethyl sulfate (164 mg, 1.30 mmol) was slowly added at room temperature. The mixture was stirred at room temperature for one hour and then washed twice with water, dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo to yield a crude product, which was separated by column-chromatography over silica gel to obtain the desired product (370 mg, yield=88%) as a white solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
2-(o-chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-amino-2,3-dihydrofuran
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
164 mg
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3](Cl)Cl.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]1[C:17](=[O:18])[C:16]([C:19]2[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][N:20]=2)=[C:15]([NH2:26])[O:14]1.S(OC)(OC)(=O)=O>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]1[C:17](=[O:18])[C:16]([C:19]2[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][N:20]=2)=[C:15]([NH:26][CH3:3])[O:14]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
2-(o-chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-amino-2,3-dihydrofuran
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1OC(=C(C1=O)C1=NC=CC(=C1)C)N
Step Four
Name
Quantity
164 mg
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
50 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added at room temperature
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude product, which
CUSTOM
Type
CUSTOM
Details
was separated by column-chromatography over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1OC(=C(C1=O)C1=NC=CC(=C1)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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